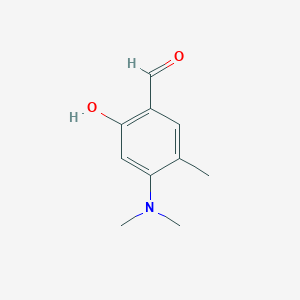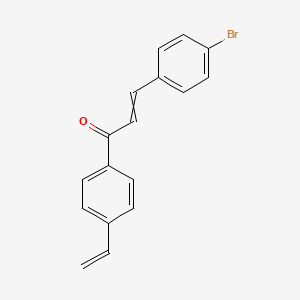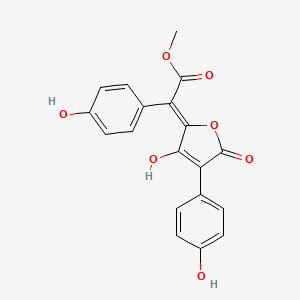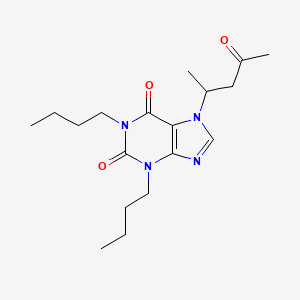
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the xanthine family. Xanthines are known for their stimulant effects and are commonly found in various medications and natural products. This particular compound has been studied for its potential vasodilatory effects, which means it can help widen blood vessels and improve blood flow.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The reaction conditions often require the use of strong bases and alkylating agents. For instance, the compound can be synthesized by reacting 1,3-dibutylxanthine with 4-oxopentyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized xanthine derivatives, while reduction could produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of xanthine derivatives.
Biology: The compound’s vasodilatory effects make it a subject of interest in cardiovascular research.
Medicine: It is being investigated for its potential use in treating conditions like hypertension and other cardiovascular diseases.
Industry: The compound’s properties make it useful in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors. By binding to these receptors, the compound can inhibit the breakdown of cyclic adenosine monophosphate (cAMP), leading to vasodilation and improved blood flow. The molecular targets include various adenosine receptor subtypes, which play a role in regulating vascular tone.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylxanthine (Theophylline): Known for its bronchodilator effects.
1,3,7-Trimethylxanthine (Caffeine): Widely used as a stimulant.
1,3-Diethylxanthine: Studied for its potential therapeutic effects.
Uniqueness
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific alkyl and oxoalkyl substituents, which confer distinct vasodilatory properties. Unlike other xanthine derivatives, this compound has shown a marked activity in promoting blood flow through skeletal muscle while exhibiting low toxicity .
Propiedades
Número CAS |
57076-64-9 |
|---|---|
Fórmula molecular |
C18H28N4O3 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1,3-dibutyl-7-(4-oxopentan-2-yl)purine-2,6-dione |
InChI |
InChI=1S/C18H28N4O3/c1-5-7-9-20-16-15(17(24)21(18(20)25)10-8-6-2)22(12-19-16)13(3)11-14(4)23/h12-13H,5-11H2,1-4H3 |
Clave InChI |
IAGZIWNWUUOZQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)C(C)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


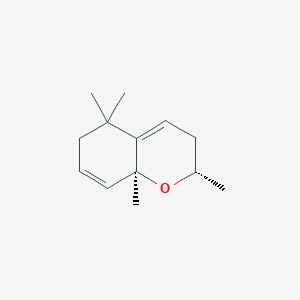
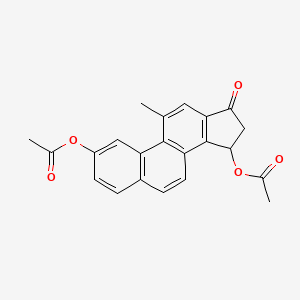
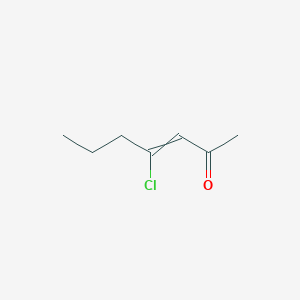
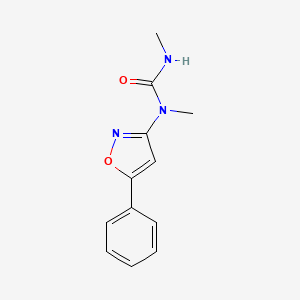
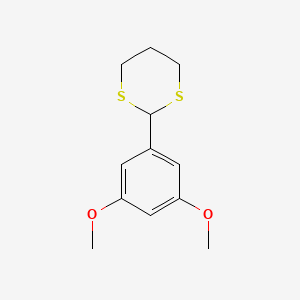
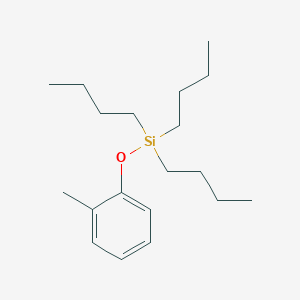


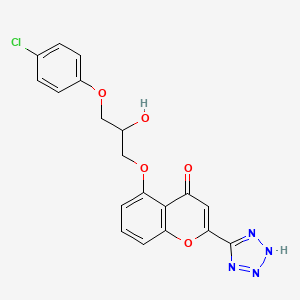
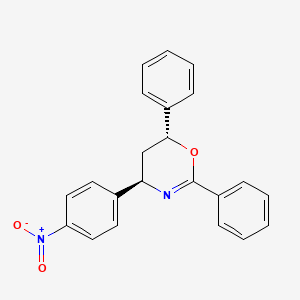
![2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline](/img/structure/B14628381.png)
